Enhanced Lipophilicity and Membrane Permeability
The THP protecting group significantly increases the lipophilicity of the pyrazole core, as measured by the computed XLogP3-AA value [1]. This higher LogP value suggests enhanced passive membrane permeability compared to the unprotected analog, a critical parameter in drug design for improving bioavailability and cellular uptake [1].
LogP 2.5
LogP 1.7
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-Bromo-3,5-dimethyl-1H-pyrazole (CAS 3398-16-1): 1.7 |
| Quantified Difference | Δ +0.8 LogP units (47% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem [1][2] |
Why This Matters
A LogP difference of 0.8 can significantly impact a molecule's ability to cross lipid bilayers, making the THP-protected compound a more attractive starting point for developing cell-permeable probes or drug candidates.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45588171, 4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole. https://pubchem.ncbi.nlm.nih.gov/compound/45588171. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 76937, 4-bromo-3,5-dimethyl-1H-pyrazole. https://pubchem.ncbi.nlm.nih.gov/compound/76937. View Source
